molecular formula C19H16ClNO3 B3993479 N-[(4-chlorophenyl)(2,7-dihydroxy-1-naphthyl)methyl]acetamide

N-[(4-chlorophenyl)(2,7-dihydroxy-1-naphthyl)methyl]acetamide

Cat. No.: B3993479
M. Wt: 341.8 g/mol
InChI Key: NJFAWVRYGNIMCP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a naphthalene ring (based on the “dihydroxy-1-naphthyl” part of the name), an acetamide group (from “acetamide”), and a chlorophenyl group (from “4-chlorophenyl”). These types of compounds are often used in the development of pharmaceuticals and other chemical products .


Synthesis Analysis

The synthesis of similar compounds often involves various organic chemistry reactions, such as nucleophilic substitution, condensation, and others . The exact method would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, the acetamide group might undergo hydrolysis, while the chlorophenyl group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods. These properties are crucial for understanding how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain proteins or enzymes in the body. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific chemical structure. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on a compound like this could involve exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve testing its biological activity, studying its physical properties, or investigating its reactivity .

Properties

IUPAC Name

N-[(4-chlorophenyl)-(2,7-dihydroxynaphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(22)21-19(13-2-6-14(20)7-3-13)18-16-10-15(23)8-4-12(16)5-9-17(18)24/h2-10,19,23-24H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFAWVRYGNIMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=C2C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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